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molecular formula C15H12N2O B8342456 1-Amino-4-(4-pyridinyl)oxynaphthalene

1-Amino-4-(4-pyridinyl)oxynaphthalene

Cat. No. B8342456
M. Wt: 236.27 g/mol
InChI Key: WKDHSPAMWBZKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07241758B2

Procedure details

To a stirred mixture of 4-amino-1-naphthol hydrochloride (2.5 g, 12.8 mmol) and 4-chloropyridine hydrochloride (3.84 g, 29.2 mmol) in NMP (20 ml) was added potassium tert-butoxide (6.0 g, 53.47 mmol) slowly. The mixture was heated at 120° C. for 6 h, cooled to room temperature and diluted with water and dichloromethane. The combined organic extracts were washed with HCl (2N), saturated aqueous NaHCO3 and brine and dried (Na2SO4). Removal of the volatiles in vacuo afforded the product (0.5 g, 16%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
3.84 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
16%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([OH:13])=[CH:5][CH:4]=1.Cl.Cl[C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1.CC(C)([O-])C.[K+]>CN1C(=O)CCC1.O.ClCCl>[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([O:13][C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)=[CH:5][CH:4]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl.NC1=CC=C(C2=CC=CC=C12)O
Name
4-chloropyridine hydrochloride
Quantity
3.84 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
The combined organic extracts were washed with HCl (2N), saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Removal of the volatiles in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C2=CC=CC=C12)OC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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